4-{1-[3-(3,4-Dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl}-1-(2-fluoroph enyl)pyrrolidin-2-one
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Overview
Description
4-{1-[3-(3,4-Dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl}-1-(2-fluorophenyl)pyrrolidin-2-one is a complex organic compound that features a benzimidazole core, a pyrrolidinone ring, and various functional groups
Mechanism of Action
Target of Action
Benzimidazole derivatives have been recognized as key functional proteins in bacterial cell division . They are also used as n-type dopants for C60 fullerene, which is an n-type semiconductor in organic and printed electronics .
Mode of Action
It is known that benzimidazole derivatives can interact with their targets to disrupt bacterial cell division . As an n-type dopant, it can donate electrons to the semiconductor, altering its electrical properties .
Biochemical Pathways
It is known that benzimidazole derivatives can affect bacterial cell division . As an n-type dopant, it can influence the electrical properties of semiconductors .
Pharmacokinetics
It is known to be efficient over a large range of polymers and small molecule derivatives, and is generally considered to be air stable . It shows conductivity of 2 × 10 −3 S/cm as a dopant .
Result of Action
It is known that benzimidazole derivatives can disrupt bacterial cell division . As an n-type dopant, it can alter the electrical properties of semiconductors .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its efficiency as an n-type dopant can be influenced by the type of polymer or small molecule derivative it is used with . Its air stability suggests that it may be less susceptible to degradation in the presence of oxygen .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[3-(3,4-Dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl}-1-(2-fluorophenyl)pyrrolidin-2-one typically involves multiple steps The process begins with the preparation of the benzimidazole core, which is achieved by condensing o-phenylenediamine with an appropriate aldehyde or carboxylic acid derivativeThe final step includes the attachment of the dimethylphenoxy and fluorophenyl groups via nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the employment of catalysts to accelerate the reaction rates.
Chemical Reactions Analysis
Types of Reactions
4-{1-[3-(3,4-Dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl}-1-(2-fluorophenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The benzimidazole ring can be reduced under specific conditions.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups onto the aromatic ring.
Scientific Research Applications
4-{1-[3-(3,4-Dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl}-1-(2-fluorophenyl)pyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like omeprazole and pantoprazole, which are used as proton pump inhibitors.
Pyrrolidinone Derivatives: Compounds such as piracetam, which is used as a nootropic agent.
Phenoxy Derivatives: Compounds like fenoxycarb, which is used as an insect growth regulator
Uniqueness
What sets 4-{1-[3-(3,4-Dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl}-1-(2-fluorophenyl)pyrrolidin-2-one apart is its unique combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
4-[1-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl]-1-(2-fluorophenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28FN3O3/c1-18-11-12-22(13-19(18)2)35-17-21(33)16-32-26-10-6-4-8-24(26)30-28(32)20-14-27(34)31(15-20)25-9-5-3-7-23(25)29/h3-13,20-21,33H,14-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBOSBXYMZWVJCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5F)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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